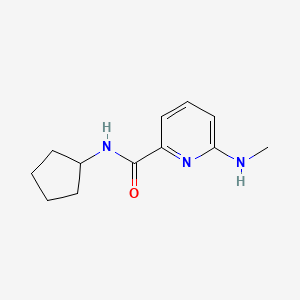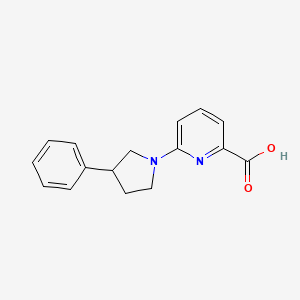![molecular formula C16H19ClN2O2 B7555152 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide, also known as EF-24, is a synthetic compound that has been extensively studied for its potential therapeutic properties. EF-24 belongs to a class of compounds called chalcones, which are known to possess a variety of biological activities.
Wirkmechanismus
The mechanism of action of 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. Additionally, this compound has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide possesses several advantages for lab experiments, including its synthetic accessibility and its diverse biological activities. However, this compound also possesses several limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide, including:
1. Further elucidation of the mechanism of action of this compound
2. Development of more potent and selective this compound analogs
3. Investigation of the potential of this compound for the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo
5. Investigation of the potential of this compound in combination with other therapeutics for the treatment of cancer and other diseases.
Synthesemethoden
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide can be synthesized through a multi-step process involving the condensation of 5-ethylfurfural with 4-chlorobenzaldehyde, followed by the reduction of the resulting chalcone intermediate with sodium borohydride. The final step involves the reaction of the resulting alcohol with N,N-dimethylformamide dimethyl acetal.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has been studied for its potential therapeutic properties in a variety of diseases, including cancer, inflammation, and cardiovascular disease. This compound has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. Additionally, this compound has been shown to possess cardioprotective properties by reducing oxidative stress and inflammation in the heart.
Eigenschaften
IUPAC Name |
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-4-12-6-7-13(21-12)10-18-15-9-11(5-8-14(15)17)16(20)19(2)3/h5-9,18H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFHNIFXUPDAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CNC2=C(C=CC(=C2)C(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)





![1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)
![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)


![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)
![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)